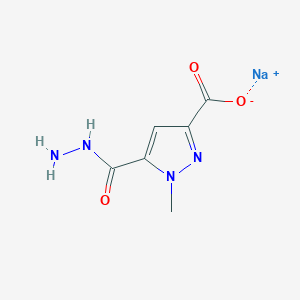
2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPPESA and is a member of the acetamide class of compounds.
Applications De Recherche Scientifique
Antibody-Based Methods for Environmental and Food Analysis
Antibodies have been extensively utilized as analytical tools in assays for clinical chemistry, endocrinology, food, and environmental research. The development of antibodies, particularly in the Veterinary Research Institute, Brno, has been directed towards various compounds, including phenoxyacetic acid herbicides, s-triazine herbicides, and sulfonylurea herbicides, among others. These antibodies are applied in ELISA and related techniques, such as immunosensors, demonstrating the compound's relevance in detecting environmental pollutants and ensuring food safety (Fránek & Hruška, 2018).
Paracetamol Metabolism and Genetic Differences
Although this review primarily focuses on paracetamol, it highlights the importance of understanding the metabolism of pharmaceutical compounds, including 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide. Research on metabolic pathways and genetic differences in drug metabolism can offer insights into the safety, efficacy, and environmental impact of pharmaceutical compounds (Zhao & Pickering, 2011).
Environmental Monitoring of Organic Pollutants
The contamination of fresh water is a global concern, and studies targeting the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) are crucial. Understanding the environmental behavior of compounds, including 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, is essential for assessing their impact on water quality and developing strategies for pollution control (Sousa et al., 2018).
Mécanisme D'action
While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Inhibiting this enzyme can help increase the levels of acetylcholine, which is often deficient in people with Alzheimer’s disease .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-7-9-20(10-8-19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIXOHTYJCVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)
![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)
![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2358626.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)
